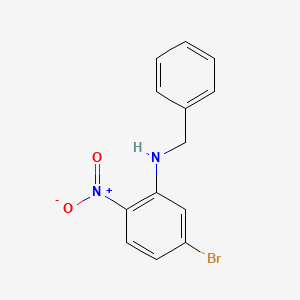

N-benzyl-5-bromo-2-nitroaniline

Description

N-Benzyl-5-bromo-2-nitroaniline is a halogenated aromatic amine with a benzyl group attached to the nitrogen atom of the aniline core. The compound features a bromine substituent at the 5-position and a nitro group at the 2-position of the benzene ring. The molecular formula for the brominated analog is expected to be C₁₃H₁₁BrN₂O₂, with a molecular weight of approximately 307.15 g/mol (calculated by substituting Cl with Br in the chloro analog’s formula) .

Synthesis of such compounds typically involves nucleophilic aromatic substitution or condensation reactions. For example, 4-bromo-N-(2-nitrophenyl)benzamide was synthesized via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile . A similar approach might apply to this compound, substituting the benzoyl chloride with benzyl halides.

Properties

Molecular Formula |

C13H11BrN2O2 |

|---|---|

Molecular Weight |

307.14 g/mol |

IUPAC Name |

N-benzyl-5-bromo-2-nitroaniline |

InChI |

InChI=1S/C13H11BrN2O2/c14-11-6-7-13(16(17)18)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |

InChI Key |

UDRFLWCJBHSUQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

N-benzyl-5-bromo-2-nitroaniline serves as an important intermediate in the synthesis of various organic compounds. It is commonly utilized in C–N cross-coupling reactions , which are pivotal for forming anilines and their derivatives. These reactions are facilitated by palladium catalysts, allowing for the efficient synthesis of complex molecules used in pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

The compound has been evaluated for its anticancer properties . Research indicates that derivatives based on the this compound scaffold exhibit significant activity against various cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting cell growth in breast and lung cancer models, highlighting its potential as a lead compound for drug development .

Case Study: Anticancer Activity

In a study assessing the efficacy of this compound derivatives, several compounds demonstrated IC50 values ranging from 2.93 µM to 7.17 µM against MCF-7 breast cancer cells, indicating strong inhibitory effects .

Material Science

This compound is also explored in materials science, particularly for developing stimuli-responsive polymers. Its ability to form stable C–N bonds makes it an attractive candidate for creating materials that can respond to environmental stimuli, which is crucial for applications in smart materials and sensors .

Analytical Applications

The compound's unique chemical structure allows it to be utilized as a probe in various analytical techniques, including NMR spectroscopy. Studies have employed NMR to investigate tautomerism and other dynamic behaviors of heteroaromatic compounds, including those related to this compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The key differentiating factors among analogs include:

- Halogen type (Br vs. Cl, F, I)

- Substituent positions (e.g., nitro at 2- vs. 5-position)

- Additional functional groups (e.g., methoxy, alkyl chains).

Table 1: Key Structural and Physical Properties

Preparation Methods

Reaction Mechanism and Conditions

The direct alkylation of 5-bromo-2-nitroaniline with benzyl bromide under basic conditions is a widely adopted method. In this approach, potassium carbonate (K₂CO₃) deprotonates the aniline’s amine group, facilitating nucleophilic attack on the benzyl bromide’s electrophilic carbon. The reaction proceeds in DMF at elevated temperatures (110°C), achieving completion within 18–24 hours.

A representative procedure involves:

-

Dissolving 5-bromo-2-nitroaniline (10 mmol) and benzyl bromide (20 mmol) in DMF (40 mL).

-

Adding K₂CO₃ (15 mmol) to the mixture and stirring at 110°C under inert atmosphere.

-

Quenching the reaction with brine, followed by extraction with dichloromethane (CH₂Cl₂).

-

Purifying the crude product via column chromatography (ethyl acetate/hexane, 1:4).

This method yields N-benzyl-5-bromo-2-nitroaniline as a crystalline solid, confirmed by NMR and melting point analysis.

Scalability and Industrial Adaptation

Gram-scale synthesis (5.0 mmol substrate) employs larger platinum electrodes (10 × 10 × 0.1 mm) and increased solvent volume (100 mL CH₃CN) to maintain reaction efficiency. Despite extended reaction times (72 hours), this method achieves consistent yields (>70%) and minimizes byproduct formation.

Benzylation via Nucleophilic Aromatic Substitution with Benzyl Chloroformate

Substrate Reactivity and Selectivity

Electron-withdrawing groups (e.g., nitro and bromo) at the ortho and para positions enhance the electrophilicity of the aromatic ring, enabling nucleophilic aromatic substitution. Benzyl chloroformate reacts selectively with 5-bromo-2-nitroaniline in the presence of a base, yielding the N-benzylated product exclusively.

Procedure :

-

Mixing 5-bromo-2-nitroaniline (0.3 mmol) with benzyl chloroformate (0.6 mmol) in dichloroethane (2.5 mL).

-

Adding Cu(OAc)₂ (0.3 mmol) and bipyridine (0.3 mmol) as catalysts.

-

Heating at 70°C for 2–4 hours, followed by aqueous workup and chromatography.

This method avoids harsh conditions and is suitable for substrates sensitive to high temperatures.

Comparative Yields and Byproducts

For 2-bromo-5-nitroaniline derivatives, N-benzylation proceeds with >90% selectivity, while electron-rich substrates (e.g., 2-methoxyaniline) favor carbobenzyloxy (CBZ) products. The table below summarizes key outcomes:

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 5-Bromo-2-nitroaniline | N-Benzyl derivative | 95 | Cu(OAc)₂, 70°C |

| 2-Methoxyaniline | CBZ product | 65 | Same conditions |

Alternative Methods and Mechanistic Insights

Electrochemical Reductive Cyclization

While primarily used for synthesizing benzimidazoles, electrochemical methods can functionalize this compound precursors. A platinum electrode setup in acetonitrile, driven by a constant current (15–20 mA), reduces nitro groups while preserving the benzyl moiety. This approach is energy-efficient but requires specialized equipment.

Ullmann-Type Coupling

Copper-catalyzed coupling of benzylamine with 1-bromo-2-nitro-4-bromobenzene offers a theoretical pathway. However, literature reports low yields (<10%) for analogous reactions, likely due to steric hindrance from the nitro group.

Critical Analysis of Methodologies

Advantages of Alkylation with Benzyl Bromide

Q & A

Q. What are the key steps for synthesizing N-benzyl-5-bromo-2-nitroaniline, and how can reaction conditions be optimized?

Synthesis typically involves sequential functionalization of aniline derivatives. A plausible route:

Nitration : Introduce the nitro group at the 2-position of 5-bromoaniline using a nitrating mixture (e.g., HNO₃/H₂SO₄), ensuring temperature control (<10°C) to avoid over-nitration .

N-Benzylation : React the intermediate (5-bromo-2-nitroaniline) with benzyl chloride/bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) to promote nucleophilic substitution .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess benzyl halide) and solvent polarity to improve yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for nitro-substituted ring), benzyl CH₂ (δ ~4.5 ppm), and NH (absent due to benzylation). Compare with computed spectra for validation .

- HRMS : Confirm molecular formula (C₁₃H₁₀BrN₂O₂) with <2 ppm error .

- IR : Detect NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. What are the stability considerations for handling and storing this compound?

- Thermal Stability : Avoid temperatures >150°C due to potential decomposition of the nitro group. Store in airtight containers under inert gas (N₂/Ar) .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation; amber glassware recommended .

- Hygroscopicity : Low moisture tolerance; use desiccants in storage .

Q. What safety protocols are essential when working with this compound?

- PPE : Chemical-resistant gloves (nitrile), lab coat, and safety goggles. Use fume hoods to minimize inhalation of dust/aerosols .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated nitroaromatic waste .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in further functionalization reactions?

The bromine at the 5-position acts as a meta-directing group, guiding electrophilic substitution (e.g., Suzuki coupling) to the 4-position. Computational studies (DFT) can predict reactivity by analyzing electron density distribution and frontier molecular orbitals . Experimental validation via competition reactions (e.g., bromine vs. nitro group directing effects) is recommended .

Q. Can this compound serve as a precursor for nonlinear optical (NLO) materials?

Yes. The nitro group and benzyl substituent enhance hyperpolarizability (β), a key NLO parameter. Single-crystal X-ray studies of analogous compounds (e.g., N-benzyl-MNA) reveal alignment of dipole moments in the crystal lattice, amplifying second-harmonic generation (SHG) activity . To test applicability:

Q. What mechanistic insights explain contradictions in nucleophilic aromatic substitution (NAS) reactivity?

Despite the nitro group’s strong electron-withdrawing effect, steric hindrance from the benzyl group may reduce NAS efficacy at the 2-position. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines/thiols) can clarify this. Isotopic labeling (¹⁵N) may further elucidate transition-state geometry .

Q. How do computational models assist in predicting the compound’s reactivity and intermolecular interactions?

- Molecular Dynamics (MD) : Simulate solvent effects on crystallization (e.g., DMSO vs. THF) .

- Docking Studies : Predict binding affinity with biological targets (e.g., enzymes in antimicrobial assays) .

- Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., C–Br⋯O interactions) to explain crystal packing .

Q. What strategies mitigate side reactions during derivatization (e.g., reduction of the nitro group)?

Q. How does this compound compare structurally and functionally to its chloro or fluoro analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.